N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester
Overview
Description
N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .
Molecular Structure Analysis
The molecule contains a total of 41 bonds; 27 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 2 secondary amides (aliphatic), and 1 disulfide .Chemical Reactions Analysis
N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .Physical and Chemical Properties Analysis
The molecular formula of N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is C12H14F6N2O6S2. It appears as a solid and is white in color .Scientific Research Applications
Anion Sensing Agents : A study by Corry, Goel, and Kenny (2012) in the "Inorganica Chimica Acta" journal discussed the potential of N-(ferrocenyl)2 and N-(ferrocenoyl)2 cystine dimethyl ester derivatives as anion sensing agents in aqueous electrolyte. These compounds enable the electrochemical detection of dihydrogen phosphate and adenosine nucleotides (Corry, Goel, & Kenny, 2012).
Cystinuria Treatment : L-cystine diamides, including derivatives like L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide), have been identified as potential effective inhibitors of cystinuria crystallization. This suggests their utility in the treatment of cystinuria, as indicated in research by Hu et al. (2016) and Yang et al. (2018) published in the "Journal of Medicinal Chemistry" and "Bioorganic & Medicinal Chemistry Letters", respectively (Hu et al., 2016); (Yang et al., 2018).
Trifluoroacetylation Reagents : The work of Donike (1973) in "Journal of Chromatography A" highlights the use of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) as new reagents for trifluoroacetylation, which can be applied for selective acylation of amine, hydroxyl, and thiol groups under mild conditions (Donike, 1973).
Peptide Synthesis and Modification : Matsueda et al. (1981) in their study published in "Chemistry Letters" demonstrated that the 3-nitro-2-pyridinesulfenyl (Npys) halide is effective in protecting and activating the thiol function of cysteine. This allows for selective reactions with free thiol to form cystine disulfide bonds (Matsueda, Kimura, Kaiser, & Matsueda, 1981).
Catalysis in Chemical Reactions : Filonenko et al. (2015) in the "Journal of the American Chemical Society" discussed how Bis-NHC aminopincer ligands, which could include such ester derivatives, show high activity in Ru-catalyzed ester hydrogenation. This enables near quantitative conversion of alcohol from various esters (Filonenko et al., 2015).
Molecular Recognition and Self-Assembly : Research by Hansson et al. (1998) in "Tetrahedron Letters" and Ranganathan et al. (1999) in the "Journal of the American Chemical Society" have explored the recognition of achiral and chiral primary bisammonium salts and the self-assembly into vertical stacks of tube-like structures by cystine-based macrocyclic bisureas (Hansson, Norrby, & Wärnmark, 1998); (Ranganathan, Lakshmi, & Karle, 1999).
Future Directions
Properties
IUPAC Name |
methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYAWGNAKBQNRN-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F6N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471277 | |
Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26527-24-2 | |
Record name | Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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